molecular formula C12H16N4OS B12533744 piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione CAS No. 678145-16-9

piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B12533744
CAS No.: 678145-16-9
M. Wt: 264.35 g/mol
InChI Key: JKJKPZRXZBUZNJ-UHFFFAOYSA-N
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Description

Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound consists of a piperidine ring fused with a 1,3,4-oxadiazole ring, which is further substituted with a pyridine group at the 5-position and a thione group at the 2-position. The unique structure of this compound contributes to its wide range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed for several hours, followed by acidification with acetic acid to yield the desired compound . Another method involves the Mannich reaction, where 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and various substituted piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a piperidine ring, oxadiazole ring, and pyridine group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit a wide range of biological activities makes it a valuable compound for research and industrial applications.

Properties

CAS No.

678145-16-9

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C7H5N3OS.C5H11N/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;1-2-4-6-5-3-1/h1-4H,(H,10,12);6H,1-5H2

InChI Key

JKJKPZRXZBUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C1=CN=CC=C1C2=NNC(=S)O2

Origin of Product

United States

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